molecular formula C12H14N2 B7457312 N-(quinolin-5-ylmethyl)ethanamine

N-(quinolin-5-ylmethyl)ethanamine

Cat. No.: B7457312
M. Wt: 186.25 g/mol
InChI Key: KHSJNCURPOGJTR-UHFFFAOYSA-N
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Description

N-(quinolin-5-ylmethyl)ethanamine is a synthetic quinoline derivative of significant interest in medicinal chemistry and antimicrobial research. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse pharmacological properties . This compound serves as a key intermediate for researchers developing new therapeutic agents, particularly against drug-resistant bacterial strains and cancers. In antimicrobial research, structurally similar quinoline compounds have demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis , with Minimum Inhibitory Concentration (MIC) values as low as 1-4 µg/mL in some analogs . Furthermore, such derivatives show promising effects against non-tuberculous mycobacteria like Mycobacterium avium , with MIC values in the range of 2–16 µg/mL, highlighting their potential in addressing challenging nosocomial infections and the ESKAPEE pathogen group . In oncology research, quinoline-based molecules are investigated for their anti-proliferative effects. Related amino-quinoline derivatives have exhibited cytotoxicity in the low micromolar range against both drug-sensitive and multidrug-resistant human cervical cancer cell lines (e.g., HeLaS3 and KB-vin) . The mechanism often involves targeting NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many tumors, leading to reactive oxygen species (ROS) generation, mitochondrial dysfunction, and apoptosis . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(quinolin-5-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-13-9-10-5-3-7-12-11(10)6-4-8-14-12/h3-8,13H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSJNCURPOGJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C2C=CC=NC2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Quinoline derivatives, including N-(quinolin-5-ylmethyl)ethanamine, have been investigated for their potential anticancer activities. Research indicates that quinoline-based compounds can exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that certain quinoline derivatives selectively inhibit the proliferation of human gastric and colon cancer cells, suggesting their potential as therapeutic agents in oncology .

Antiviral Activity
Quinoline derivatives have demonstrated antiviral properties against several viruses, including HIV and Zika virus. This compound may serve as a scaffold for developing new antiviral agents due to its structural characteristics that allow for modifications enhancing biological activity .

Antimicrobial Effects
The compound has also been explored for its antimicrobial properties. Quinoline derivatives are known to possess broad-spectrum antibacterial activity, making them promising candidates for developing new antibiotics .

Biological Research

Enzyme Inhibition
Research indicates that this compound can interact with specific enzymes, potentially inhibiting their activity. This property is crucial for drug development, as enzyme inhibitors can modulate biochemical pathways involved in disease processes .

Targeted Drug Delivery
The compound's ability to form complexes with metal ions has been studied for targeted drug delivery systems. For instance, quinoline derivatives can be used to create metal complexes that release therapeutic agents at specific sites within the body, such as tumors, upon stimulation (e.g., light activation) .

Material Science

Synthesis of Novel Materials
this compound is utilized in synthesizing novel materials with unique properties. Its ability to coordinate with metal ions allows it to be incorporated into various matrices for applications in catalysis and sensors .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the cytotoxic effects of quinoline derivativesFound significant inhibition of cancer cell proliferation in vitro
Antiviral Activity ResearchExamined the efficacy of quinoline compounds against virusesDemonstrated potent activity against HIV and Zika virus strains
Enzyme Inhibition StudyAnalyzed the interaction of quinoline derivatives with enzymesIdentified specific enzyme targets that could be inhibited by this compound

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substitution patterns on the quinoline ring, linker groups, and amine substituents. These variations critically impact physicochemical properties, synthesis complexity, and biological activity.

Table 1: Structural and Functional Comparisons
Compound Name Quinoline Position Linker Group Amine Substituent Key Functional Groups Reference
N-(quinolin-5-ylmethyl)ethanamine 5 Methylene (-CH2-) Ethylamine Secondary amine
N-(quinolin-3-yl)pentanamide derivatives 3 Pentanamide Arylpiperazine Trifluoromethyl, dichlorophenyl
Quinolin-6-yl acetamides 6 Acetamide Bromobenzyl, cyanamido Indolinone, hydroxymethyl
N-((2-chlorothiazol-5-yl)methyl)ethanamine N/A Methylene Methylthio, chlorothiazol Thiazole ring
N-Ethyl-N-(2-fluoro-5-nitrobenzyl)ethanamine N/A Methylene Ethyl, nitro, fluorine Electron-withdrawing groups

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in compound 10e () increases logP, enhancing membrane permeability but reducing aqueous solubility . this compound, lacking strong electron-withdrawing groups, may exhibit moderate lipophilicity, balancing bioavailability and solubility .
  • Basicity :
    • The ethanamine group in the target compound has a pKa ~10–11, enabling protonation at physiological pH, which aids in ionic interactions with targets. Piperazine-containing analogs () have higher basicity (pKa ~9–10 for arylpiperazines) .

Key Differentiators of this compound

  • Simplified Structure : Unlike piperazine- or acetamide-linked compounds, the ethanamine group provides a compact, flexible moiety that may improve metabolic stability.

Preparation Methods

Bromination and Nucleophilic Substitution

Source describes a bromination-amination route for synthesizing 1-(quinolin-4-yl)ethylamine, which can be adapted for the 5-position. Starting with 4-hydroxyquinoline , bromination using hydrogen bromide (HBr) in toluene yields 4-bromoquinoline (29 g from 25 g starting material, 86% yield). For 5-substitution, bromination would require directing groups or harsh conditions. Subsequent cyanidation with cuprous cyanide (CuCN) in dimethylformamide (DMF) introduces a nitrile group, which is reduced to an amine.

Example Protocol

  • Bromination : 4-Hydroxyquinoline (25 g) + HBr (100 ml) in toluene, refluxed for 15 hours.

  • Cyanidation : Bromoquinoline (28 g) + CuCN (21 g) in DMF, heated to 120°C.

  • Reduction : Nitrile intermediate (20 g) + sodium borohydride (NaBH4) in methanol, stirred for 3 hours.

Reductive Amination of Quinoline-5-carbaldehyde

A two-step reductive amination approach is viable, as demonstrated in source for furan-based methanamines. Quinoline-5-carbaldehyde is condensed with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

Optimized Conditions

  • Solvent : Dichloromethane (DCM) or methanol

  • Catalyst : Triethylamine (TEA)

  • Yield : 82–88% for analogous compounds.

Grignard reagents enable the introduction of methylene groups to quinoline. Source employs a Grignard reaction with methylpyridinium iodide magnesium to form 4-acetoxyquinoline. Adapting this for the 5-position:

Synthetic Route

  • Grignard Addition : Quinoline-5-carbonitrile + methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 0°C.

  • Hydrolysis : Resulting imine intermediate hydrolyzed to ketone.

  • Amination : Ketone converted to amine via reductive amination with ethylamine.

Key Data

  • Reaction Time : 2–6 hours

  • Yield : ~70% (estimated from analogous reactions).

Multi-Step Synthesis via Intermediate Amines

Source outlines a route to quinoline amines using Boc/Cbz-protected intermediates. For N-(quinolin-5-ylmethyl)ethanamine:

Protection and Side Chain Elongation

  • Arndt-Eistert Reaction : Cbz-protected amino acids converted to β-amino esters via diazoketone intermediates.

  • Mesylation and Displacement : β-amino alcohols mesylated and displaced with N-methylpiperazine.

  • Deprotection : Cbz group removed via hydrogenolysis (Pd/C, H2).

Critical Parameters

  • Diazoketone Stability : Requires low temperatures (−15°C).

  • Wolf Rearrangement : Silver benzoate catalyzes rearrangement to β-amino esters.

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYield (%)Limitations
Bromination-Amination4-HydroxyquinolineBromination, cyanidation, reduction73Low regioselectivity at C5
Reductive AminationQuinoline-5-carbaldehydeCondensation, reduction82–88Requires aldehyde precursor
Grignard FunctionalizationQuinoline-5-carbonitrileGrignard addition, hydrolysis~70Sensitive to moisture

Challenges and Optimization Strategies

  • Regioselectivity : Directing groups (e.g., –OH, –NO2) may improve C5 functionalization but require additional steps.

  • Purification : Silica gel chromatography is essential for isolating amines due to polar byproducts.

  • Scale-Up : Batch processes in toluene or DMF are feasible, but solvent recovery impacts cost .

Q & A

Q. Advanced

  • Human hepatocytes : Incubate the compound with hepatocyte suspensions (37°C, 5% CO₂) and monitor via LC-MS/MS. Expected Phase I metabolites include N-dealkylation (quinoline-5-methyl removal) and hydroxylation at the ethanamine chain .
  • CYP450 inhibition assays : Identify metabolizing enzymes (e.g., CYP2D6, CYP3A4) using isoform-specific inhibitors .
  • Reactive metabolite screening : Glutathione trapping assays detect electrophilic intermediates.

How can computational modeling predict the bioactivity of novel this compound derivatives?

Q. Advanced

  • Docking studies : Use software like AutoDock Vina to model ligand interactions with receptor active sites (e.g., dopamine D3 PDB: 3PBL) .
  • QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with IC₅₀ values from existing analogs .
  • Free-energy perturbation (FEP) : Quantify binding energy changes for subtle structural modifications (e.g., methyl vs. cyclopropyl groups) .

What functional groups in this compound are most reactive, and how do they influence stability during storage?

Q. Basic

  • Quinoline nitrogen : Prone to oxidation; store under argon at −20°C to prevent degradation.
  • Ethanamine chain : Susceptible to hygroscopicity; lyophilize and store with desiccants.
  • Aromatic rings : UV-sensitive; use amber vials to avoid photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.